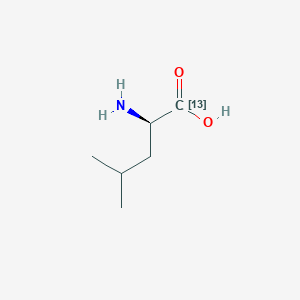

D-Leucine-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-BZNBBFKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90581595 | |

| Record name | D-(1-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82152-60-1 | |

| Record name | D-(1-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Leucine-1-¹³C as a Metabolic Probe: An In-depth Technical Guide for Advanced Metabolic Studies

Abstract

Stable isotope tracers have revolutionized our understanding of metabolic pathways in health and disease. While L-amino acids have been extensively studied, the metabolic roles of D-amino acids are an emerging area of significant interest. This technical guide provides a comprehensive overview of the chemical properties and applications of D-Leucine-1-¹³C for metabolic studies. We delve into the unique metabolic fate of D-leucine, the enzymatic machinery involved, and the analytical strategies for tracing its ¹³C label. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this novel tracer to investigate D-amino acid metabolism and its implications in various physiological and pathophysiological states.

The Enigmatic World of D-Amino Acids in Mammalian Metabolism

For a long time, D-amino acids were considered "unnatural" in mammals, with the L-isoforms being the exclusive building blocks of proteins. However, technological advancements have revealed the presence and functional significance of certain D-amino acids in mammalian systems.[1][2] D-serine, for instance, acts as a co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, playing a crucial role in neurotransmission, learning, and memory.[1][3][4] Similarly, D-aspartate is involved in neurogenesis and hormone regulation.[1][3][4]

The metabolism of D-amino acids in mammals is primarily governed by the flavoenzyme D-amino acid oxidase (DAO).[5][6][7] DAO catalyzes the oxidative deamination of neutral and basic D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[5][6] This enzymatic activity is crucial for regulating the levels of D-amino acids and has been implicated in various neurological disorders.[1][3][7]

D-Leucine-1-¹³C: A Unique Tracer for Probing D-Amino Acid Metabolism

D-Leucine-1-¹³C is a stable isotope-labeled analog of D-leucine, where the carbon atom at the carboxyl position is replaced with a ¹³C isotope.[8] This labeling provides a powerful tool to trace the metabolic fate of D-leucine in vivo and in vitro without the safety concerns associated with radioactive isotopes.[9]

Chemical Properties of D-Leucine-1-¹³C:

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ (with ¹³C at C1) | [10] |

| Molecular Weight | ~132.17 g/mol | [11][12] |

| Isotopic Purity | Typically >99 atom % ¹³C | [12] |

| Form | Solid | [12] |

| Melting Point | >300 °C | [8][12] |

| Mass Shift | M+1 | [12] |

The selection of the ¹³C label at the C1 position is strategic. Upon oxidative deamination by DAO, this labeled carbon is retained in the resulting α-keto acid, α-ketoisocaproate (KIC).[13][14] This allows for the direct tracking of D-leucine's entry into central carbon metabolism.

The Metabolic Journey of D-Leucine-1-¹³C

The metabolic pathway of D-Leucine-1-¹³C is distinct from its L-counterpart. The primary enzyme responsible for its metabolism is D-amino acid oxidase (DAO), which is highly expressed in the kidney and liver.[15]

Caption: Metabolic fate of D-Leucine-1-¹³C.

As depicted in the diagram, D-Leucine-1-¹³C is converted to ¹³C-labeled α-ketoisocaproate (KIC) by DAO.[13][14] This ¹³C-KIC can then undergo several metabolic fates:

-

Chiral Inversion to L-Leucine: The α-keto acid can be transaminated to form L-Leucine-1-¹³C, effectively converting the D-amino acid into its L-isoform.[13][14] This chiral inversion process is a key aspect of D-amino acid metabolism.

-

Entry into Central Carbon Metabolism: ¹³C-KIC can be further metabolized, entering the tricarboxylic acid (TCA) cycle and other metabolic pathways, leading to the incorporation of the ¹³C label into a wide range of downstream metabolites.[16]

The ability to trace the ¹³C label from D-leucine to KIC, L-leucine, and other metabolites provides a quantitative measure of DAO activity and the overall flux through the D-amino acid metabolic pathway.

Analytical Methodologies for Tracking D-Leucine-1-¹³C

The detection and quantification of ¹³C enrichment from D-Leucine-1-¹³C in biological samples require sensitive and specific analytical techniques. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry-Based Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive method for measuring ¹³C enrichment.[17][18][19]

Experimental Workflow for LC-MS/MS Analysis:

Caption: A typical workflow for LC-MS/MS-based analysis of ¹³C enrichment.

Key Considerations for MS Analysis:

-

Sample Preparation: Proper and consistent metabolite extraction from tissues or cells is critical.[19]

-

Chromatographic Separation: Effective separation of D- and L-leucine and their metabolites is essential for accurate quantification.

-

Mass Isotopomer Distribution Analysis: The analysis of the mass isotopomer distribution (MID) of downstream metabolites provides detailed information about pathway activity.[20]

NMR Spectroscopy-Based Analysis

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the position of the ¹³C label within a molecule.[21][22][23] While generally less sensitive than MS, advancements in NMR technology, such as the use of cryoprobes and higher field magnets, have significantly improved its utility in metabolomics.[24]

Advantages of NMR in ¹³C Tracer Studies:

-

Positional Information: NMR can distinguish between different ¹³C isotopomers of a molecule, providing deeper insights into metabolic pathways.

-

Non-destructive: The same sample can be analyzed multiple times or used for other analyses.

-

Minimal Sample Preparation: Often requires less sample derivatization compared to GC-MS.

Experimental Protocols

The successful application of D-Leucine-1-¹³C as a metabolic tracer relies on well-designed and rigorously executed experimental protocols.

In Vivo Stable Isotope Tracing Protocol (Mouse Model)

This protocol outlines a general procedure for an in vivo infusion of D-Leucine-1-¹³C in a mouse model.

Objective: To measure the in vivo metabolism of D-Leucine-1-¹³C.

Materials:

-

Sterile D-Leucine-1-¹³C (99 atom % excess)

-

Sterile saline solution for infusion

-

Infusion pump and catheters

-

Anesthesia

-

Blood collection supplies

-

Tissue collection and snap-freezing equipment

Procedure:

-

Animal Acclimation and Fasting: Acclimate mice to the experimental conditions. A short fasting period (e.g., 4-6 hours) may be necessary to establish a metabolic baseline.[19]

-

Catheterization: Anesthetize the mouse and place a catheter in a suitable blood vessel (e.g., tail vein or jugular vein) for tracer infusion.

-

Tracer Infusion: Administer a bolus injection of D-Leucine-1-¹³C to rapidly achieve isotopic steady-state, followed by a continuous infusion to maintain it.[19] The exact dosage and infusion rate should be optimized based on the specific research question and animal model.

-

Blood and Tissue Sampling: Collect blood samples at regular intervals during the infusion to monitor plasma ¹³C enrichment. At the end of the infusion period, collect tissues of interest and immediately snap-freeze them in liquid nitrogen to quench metabolic activity.

-

Sample Processing and Analysis: Extract metabolites from plasma and tissues for analysis by LC-MS/MS or NMR as described in Section 4.

In Vitro Cell Culture Labeling Protocol

This protocol provides a general framework for labeling cultured cells with D-Leucine-1-¹³C.

Objective: To investigate the cellular metabolism of D-Leucine-1-¹³C.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

D-Leucine-1-¹³C

-

Phosphate-buffered saline (PBS)

-

Reagents for metabolite extraction (e.g., cold methanol)

Procedure:

-

Cell Culture: Grow cells to the desired confluency under standard conditions.

-

Medium Exchange: Remove the standard culture medium and wash the cells with PBS.

-

Labeling: Add culture medium containing a known concentration of D-Leucine-1-¹³C. The labeling duration will depend on the metabolic pathways of interest and can range from minutes to hours.

-

Metabolite Quenching and Extraction: At the end of the labeling period, rapidly wash the cells with cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).[19]

-

Sample Collection: Scrape the cells and collect the cell lysate.

-

Sample Processing and Analysis: Centrifuge the lysate to pellet cellular debris. The supernatant containing the metabolites can then be analyzed by LC-MS/MS or NMR.

Applications in Research and Drug Development

The use of D-Leucine-1-¹³C as a metabolic tracer opens up new avenues for research and drug development:

-

Neuroscience: Investigating the role of D-amino acid metabolism in neurological disorders such as schizophrenia and neurodegenerative diseases.[3]

-

Oncology: Studying the metabolic reprogramming of cancer cells and their potential utilization of D-amino acids.

-

Pharmacology: Evaluating the effect of drug candidates on DAO activity and D-amino acid metabolism.[]

-

Nephrology: Assessing kidney function and the impact of renal diseases on D-amino acid clearance.[13][14][15]

Conclusion

D-Leucine-1-¹³C is a valuable and underutilized tool for probing the intricacies of D-amino acid metabolism. Its unique metabolic fate, primarily governed by D-amino acid oxidase, provides a specific window into this emerging area of metabolic research. By combining stable isotope tracing with advanced analytical techniques like mass spectrometry and NMR, researchers can gain unprecedented insights into the physiological and pathophysiological roles of D-amino acids. This technical guide provides a foundational framework for the application of D-Leucine-1-¹³C, empowering scientists to explore new frontiers in metabolic research and drug discovery.

References

-

Katane, M., & Homma, H. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. Journal of Chromatography B, 879(28), 3041-3053. [Link]

-

Nair, K. S., Halliday, D., & Griggs, R. C. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 239(1), 77-85. [Link]

-

Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(11), 4558-4563. [Link]

-

Hasegawa, H., Naka, A., Matsukawa, T., Shinohara, Y., & Hashimoto, T. (2006). Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine. American Journal of Physiology-Endocrinology and Metabolism, 291(4), E717-E723. [Link]

-

Schwenk, W. F., Berg, P. J., Beaufrere, B., Miles, J. M., & Haymond, M. W. (1985). Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies. Biomedical mass spectrometry, 12(8), 432-436. [Link]

-

Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in immunology, 9, 952. [Link]

-

Wikipedia contributors. (2024). D-Amino acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Genchi, G. (2017). An overview on D-amino acids. Amino acids, 49(9), 1521-1533. [Link]

-

D'Aniello, A. (2016). D-Amino Acids: Physiology, Metabolism, and Application. ResearchGate. [Link]

-

Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 102. [Link]

-

Hasegawa, H., Naka, A., Matsukawa, T., Shinohara, Y., & Hashimoto, T. (2006). Role of renal d-amino-acid oxidase in pharmacokinetics of d-leucine. American Journal of Physiology-Endocrinology and Metabolism, 291(4), E717-E723. [Link]

-

Liu, X., Ser, Z., & Locasale, J. W. (2014). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature protocols, 9(1), 160-171. [Link]

-

Konno, R., & Yasumura, Y. (1983). Role of renal d-amino-acid oxidase in pharmacokinetics of d-leucine. American Journal of Physiology-Endocrinology and Metabolism, 245(4), E343-E348. [Link]

-

Liu, X., Ser, Z., & Locasale, J. W. (2014). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature Protocols, 9(1), 160-171. [Link]

-

Nair, K. S., Halliday, D., & Griggs, R. C. (1996). Mass spectrometric methods for determination of [>13>C]leucine enrichment in human muscle protein. Analytical biochemistry, 239(1), 77-85. [Link]

-

Nilsson, R., & Jain, M. (2016). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 16(10), 2749-2760. [Link]

-

Jung, S. M., Le, J., Doxsey, W. G., & Loo, J. A. (2022). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Methods in molecular biology (Clifton, N.J.), 2448, 269-281. [Link]

-

Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4558–4563. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC systems biology, 7(1), 1-15. [Link]

-

Fan, T. W. M., & Lane, A. N. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST. [Link]

-

National Center for Biotechnology Information. (n.d.). D-Leucine. PubChem. [Link]

-

ResearchGate. (n.d.). Fraction of infused tracer ((13C]leucine) that underwent oxidation. ResearchGate. [Link]

-

Matthews, D. E., Schwarz, H. P., Yang, R. D., Motil, K. J., Young, V. R., & Bier, D. M. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 31(11), 1105-1112. [Link]

-

National Center for Biotechnology Information. (n.d.). DL-leucine. PubChem. [Link]

-

He, L., & Tang, Y. J. (2012). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical chemistry, 84(11), 4850-4857. [Link]

-

Nair, K. S., Welle, S. L., Halliday, D., & Campbell, R. G. (1988). Effect of leucine on amino acid and glucose metabolism in humans. The American journal of physiology, 254(2 Pt 1), E226-E233. [Link]

-

Deperalta, G., Wang, T., De-la-Rosa-Trevin, J. M., & Prestegard, J. H. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(10), 1716-1725. [Link]

-

Wezler, C., Stinnes, S., & Herfarth, C. (1993). 13C-Leucine-Tracer-Technique in clinical research on postoperative protein metabolism. Langenbecks Archiv fur Chirurgie. Supplement. Kongressband. Deutsche Gesellschaft fur Chirurgie. Kongress, 110, 1145-1148. [Link]

-

Wikipedia contributors. (2024). D-amino acid oxidase. In Wikipedia, The Free Encyclopedia. [Link]

-

Ferraris, D., Duvall, B., & Ko, Y. S. (2008). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current medicinal chemistry, 15(16), 1580-1586. [Link]

Sources

- 1. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Amino acid - Wikipedia [en.wikipedia.org]

- 3. An overview on D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 7. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-LEUCINE-1-13C | 82152-60-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. D-Leucine | C6H13NO2 | CID 439524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

- 12. L -Leucine-1-13C 13C 99atom 74292-94-7 [sigmaaldrich.com]

- 13. Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

Technical Whitepaper: Strategic Integration of 13C-Labeled D-Amino Acids in Peptidomimetic Design

Executive Summary

The transition from native peptides to peptidomimetics is a critical step in overcoming poor bioavailability and rapid proteolytic degradation.[1] While the incorporation of D-amino acids is a standard strategy to arrest proteolysis, characterizing these modified sequences presents unique analytical challenges. Standard 1H-NMR often fails to resolve D-residues from their L-counterparts due to spectral overlap, and mass spectrometry (MS) cannot inherently distinguish between chiral isomers during metabolic profiling.

This technical guide details the application of 13C-labeled D-amino acids as dual-purpose probes. By strategically incorporating stable isotopes into non-natural isomers, researchers can achieve:

-

Definitive Structural Elucidation: Resolving the conformation of D-residues within a predominantly L-amino acid background via isotope-filtered NMR.

-

Precise Metabolic Tracking: Utilizing the mass shift (+1 Da per 13C) to quantify the parent compound and identify chiral-specific metabolites in complex biological matrices without radioactive hazards.

Part 1: The Rationale – Why 13C-Labeled D-Amino Acids?

The Chirality Blind Spot

In standard medicinal chemistry, replacing an L-amino acid with a D-amino acid (e.g., L-Ala

-

NMR Limitations: The chemical shifts of D- and L-residues in unstructured regions are nearly identical. In large peptides, signal overlap makes assignment impossible without extensive multidimensional experiments.

-

Racemization Risks: The synthesis of D-amino acid containing peptides carries a risk of racemization back to the L-form during activation. Standard QC (LC-MS) sees only the mass, not the chirality.

The Isotope Solution

Incorporating a [U-13C] or [1-13C] labeled D-amino acid solves these problems by creating an orthogonal detection channel.

-

NMR: The 13C-enriched residue (99% abundance vs. 1.1% natural abundance) allows for 13C-filtered pulse sequences , effectively "erasing" the background L-peptide signals.

-

MS: The labeled residue acts as an internal mass tag. Any metabolite retaining the D-residue will carry the mass shift, allowing for precise mapping of proteolytic cleavage sites.

Part 2: Synthetic Methodology & Quality Control

Synthesizing peptidomimetics with expensive 13C-labeled D-amino acids requires modified Solid Phase Peptide Synthesis (SPPS) protocols to maximize coupling efficiency and minimize cost/racemization.

Optimized SPPS Protocol for Labeled D-Residues

Objective: Incorporate expensive 13C-D-Xaa with >99% efficiency while preventing racemization.

| Parameter | Standard L-AA Protocol | 13C-D-AA Protocol (High Value) | Rationale |

| Stoichiometry | 5.0 - 10.0 equivalents | 1.2 - 1.5 equivalents | Conserves expensive isotope material. |

| Coupling Reagent | DIC/Oxyma or HBTU | HATU / HOAt / TMP | HATU provides faster activation, crucial for low equivalents. TMP (2,4,6-trimethylpyridine) minimizes base-catalyzed racemization. |

| Coupling Time | 30 - 60 min (Single) | 2 - 4 hours (Double Coupling) | Ensures completion with low excess reagents. |

| Pre-Activation | In situ | Pre-activation (30 sec) | Minimizes exposure of the sensitive activated ester to base before hitting the resin. |

Critical QC: Marfey’s Method for Chiral Purity

Before proceeding to biological assays, you must validate that your 13C-D-AA did not racemize to 13C-L-AA during synthesis.

Protocol:

-

Hydrolysis: Hydrolyze a micro-aliquot of the resin-bound peptide (6N HCl, 110°C, 24h).

-

Derivatization: React hydrolysate with FDAA (Marfey’s Reagent).

-

Analysis: FDAA reacts with D- and L-amino acids to form diastereomers (not enantiomers), which are separable by standard C18 HPLC.

-

Validation: The 13C-D-AA derivative must elute at a distinct retention time from the L-standard.

Part 3: Structural Elucidation via Isotope-Filtered NMR

The core application of this technology is determining the secondary structure induced by the D-substitution.

The "Invisible" Background Technique

In a peptidomimetic, you may have 15 L-residues and 1 D-residue.

-

Experiment: 1H-13C HSQC (Heteronuclear Single Quantum Coherence).

-

Logic: At natural abundance, the 15 L-residues generate weak signals. The 13C-D-residue generates a signal ~100x stronger.

-

Result: By adjusting the contour threshold, the spectrum shows only the D-amino acid. This allows calculation of the Dihedral angles (

) specifically for the D-residue, confirming if it induces a

Workflow Visualization

Caption: Figure 1. Isotope-filtered NMR workflow. The 13C-filter suppresses the natural abundance background, isolating the D-amino acid signal for precise structural assignment.

Part 4: ADME & Metabolic Stability Tracking

D-amino acids are used to prevent proteolysis. 13C-labeling allows you to prove it works in plasma stability assays.

The Mass Tagging Assay

When a peptidomimetic is incubated in plasma, proteases may cleave it.

-

Standard Peptide: Cleavage results in fragments that may be indistinguishable from endogenous plasma peptides.

-

13C-D-Peptidomimetic: The fragment containing the D-residue will carry a specific mass shift (e.g., +5 Da for [U-13C-D-Val]).

Experimental Protocol: Plasma Stability

-

Incubation: Incubate 10

M 13C-labeled peptidomimetic in human plasma at 37°C. -

Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with acetonitrile.

-

LC-HRMS Analysis: Use High-Resolution Mass Spectrometry (Orbitrap or Q-TOF).

-

Data Processing:

Metabolic Fate Diagram

Caption: Figure 2. Metabolic tracking logic. The 13C-label acts as a tracer, allowing identification of the stable D-amino acid fragment amidst complex plasma background.

References

-

Solid State NMR Structural Characterization of Self-Assembled Peptides. Source: NIH / PubMed Central. Context: foundational techniques for using 13C/15N labels in peptide structure determination.[6] 7

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins. Source: Twist Bioscience / NIH. Context: Methodologies for synthesizing and incorporating 13C-labeled amino acids, relevant for the synthetic section. 8

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: MDPI. Context: Discusses the specific role of D-amino acids in preventing proteolysis and improving bioavailability. 1

-

Quantification of Peptide m/z Distributions from 13C-Labeled Cultures. Source: NIH.[9] Context: Technical basis for using mass shifts (m/z) to quantify labeled peptides against a background of natural abundance metabolites. 10

-

1-13C amino acid selective labeling in a 2H15N background for NMR studies. Source: PubMed. Context: Advanced NMR strategies for resolving specific residues using selective carbon labeling.[6] 9

Sources

- 1. mdpi.com [mdpi.com]

- 3. chempep.com [chempep.com]

- 4. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. twistbioscience.com [twistbioscience.com]

- 9. 1-13C amino acid selective labeling in a 2H15N background for NMR studies of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Amino Acid: A Technical Guide to D-Leucine-1-¹³C in Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a formidable fortress essential for survival, presents a prime target for antimicrobial strategies. Its core component, peptidoglycan (PG), is a dynamic and complex polymer. Historically, our understanding of PG synthesis has been built on foundational discoveries, yet the subtle intricacies of its remodeling and adaptation, particularly through the incorporation of non-canonical D-amino acids (NCDAAs), remain an active area of investigation. This technical guide delves into the pivotal role of D-Leucine, an NCDAA, in bacterial cell wall synthesis and remodeling. We present a comprehensive overview of the application of isotopically labeled D-Leucine, specifically D-Leucine-1-¹³C, as a powerful probe to elucidate the mechanisms of PG dynamics. This document provides not only the theoretical underpinnings but also detailed, field-proven methodologies for utilizing D-Leucine-1-¹³C in conjunction with advanced analytical techniques such as solid-state Nuclear Magnetic Resonance (ssNMR) and Mass Spectrometry (MS). It is designed to equip researchers and drug development professionals with the knowledge and practical guidance to leverage this innovative approach in the quest for novel antibacterial therapies.

Introduction: The Dynamic Bacterial Cell Wall and the Enigma of D-Amino Acids

The bacterial cell wall is a highly organized structure that encases the cytoplasmic membrane, providing mechanical strength and protection against osmotic lysis.[1] The primary structural component of the cell wall is peptidoglycan (PG), a massive polymer composed of long glycan strands of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[2][3] These glycan chains are cross-linked by short peptide stems, creating a mesh-like sacculus that surrounds the cell.[1]

While the canonical peptide stem is typically composed of L- and D-amino acids in a specific sequence, a growing body of evidence has revealed that bacteria actively remodel their PG by incorporating a variety of NCDAAs, particularly during stationary phase or under stress conditions.[4][5][6] These NCDAAs, including D-Leucine, are not part of the primary genetically encoded set of amino acids and their incorporation has profound effects on the physicochemical properties of the cell wall, influencing its thickness, cross-linking, and susceptibility to antibiotics.[7][8]

The deliberate use of D-Leucine-1-¹³C as a molecular probe offers a unique window into these remodeling processes. By introducing a stable isotope at a specific atomic position, we can trace the journey of D-Leucine from the extracellular environment into the intricate architecture of the cell wall. This allows for the precise and quantitative analysis of its incorporation, providing invaluable insights into the enzymatic machinery and regulatory networks governing PG dynamics.[9]

The Metabolic Pathway: Incorporation of D-Leucine into Peptidoglycan

The incorporation of exogenous D-amino acids, including D-Leucine, into the bacterial cell wall is primarily mediated by a class of enzymes known as L,D-transpeptidases (LDTs).[10][11][12] Unlike the classical D,D-transpeptidases (penicillin-binding proteins or PBPs), which are the targets of β-lactam antibiotics and form 4→3 cross-links, LDTs catalyze the formation of 3→3 cross-links and are generally insensitive to most β-lactams.[13]

The process begins with the transport of D-Leucine across the bacterial membrane. Once in the periplasm, LDTs recognize D-Leucine as a substrate. The catalytic cycle of an LDT involves the cleavage of the peptide bond between the third and fourth amino acid residues of a PG stem peptide, followed by the formation of a new peptide bond with the amino group of an adjacent peptide stem or, in this case, with the exogenously supplied D-Leucine.[12] This results in the replacement of the terminal D-Alanine with D-Leucine.

The use of D-Leucine-1-¹³C allows for the precise tracking of this LDT-mediated incorporation. The ¹³C label at the carboxyl carbon provides a distinct spectroscopic signature that can be detected by both ssNMR and MS, enabling researchers to quantify the extent of D-Leucine incorporation and to probe the activity of LDTs in living bacteria.[2][9]

Caption: L,D-Transpeptidase-mediated incorporation of D-Leucine-1-¹³C into peptidoglycan.

Experimental Methodologies: A Practical Guide

The successful application of D-Leucine-1-¹³C as a probe for bacterial cell wall synthesis hinges on a meticulously planned and executed experimental workflow. This section provides detailed, step-by-step methodologies for the key experiments.

Isotopic Labeling of Bacterial Cells

Objective: To incorporate D-Leucine-1-¹³C into the peptidoglycan of the target bacterial species.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

-

D-Leucine-1-¹³C (commercially available)

-

Sterile culture flasks or tubes

-

Incubator shaker

-

Spectrophotometer

Protocol:

-

Culture Preparation: Inoculate a starter culture of the bacterial strain in the appropriate growth medium and grow overnight at the optimal temperature with shaking.

-

Sub-culturing: The following day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

-

Induction/Growth Phase: Allow the culture to grow to the desired phase (e.g., mid-logarithmic or stationary phase). The choice of growth phase is critical, as NCDAA incorporation is often upregulated in stationary phase.

-

Addition of Labeled D-Leucine: Add D-Leucine-1-¹³C to the culture to a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically for each bacterial species.

-

Incubation: Continue to incubate the culture for a defined period to allow for the incorporation of the labeled amino acid. The incubation time can range from a few hours to overnight, depending on the experimental goals.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated D-Leucine-1-¹³C.

-

Storage: The cell pellet can be stored at -80°C until further processing for ssNMR or MS analysis.

Solid-State NMR Spectroscopy Analysis

Objective: To obtain high-resolution atomic-level information on the structure and dynamics of peptidoglycan containing D-Leucine-1-¹³C.

Rationale: ssNMR is a powerful technique for studying the structure of insoluble and non-crystalline biological macromolecules like peptidoglycan in their native, hydrated state.[2][14][15][16] The ¹³C label in D-Leucine-1-¹³C provides a specific probe to investigate its local environment within the PG matrix.

Sample Preparation: [17][18][19][20]

-

Cell Lysis: Resuspend the labeled bacterial cell pellet in a suitable lysis buffer and disrupt the cells using methods such as sonication or French press.

-

Peptidoglycan Purification: Purify the insoluble peptidoglycan sacculi from the cell lysate through a series of washing steps with detergents (e.g., SDS) and enzymes (e.g., DNase, RNase, and proteases) to remove membranes, nucleic acids, and proteins.

-

Packing the NMR Rotor: Carefully pack the purified, hydrated peptidoglycan into a solid-state NMR rotor. It is crucial to ensure the sample is uniformly packed to achieve optimal spectral resolution.

ssNMR Experiments:

-

¹³C Cross-Polarization Magic Angle Spinning (CP-MAS): This is a standard experiment to obtain a high-resolution ¹³C spectrum of the solid sample. The signal from the ¹³C-labeled carbonyl carbon of the incorporated D-Leucine will be observed.[21]

-

¹³C-¹³C Correlation Spectroscopy (e.g., DARR, PDSD): These experiments can be used to identify through-space correlations between the labeled carbonyl carbon and other nearby carbon atoms in the peptidoglycan, providing structural constraints.[22][23]

-

Rotational-Echo Double-Resonance (REDOR): This technique can be used to measure internuclear distances between the ¹³C label and other nuclei (e.g., ¹⁵N if the peptidoglycan is also labeled with ¹⁵N), providing precise structural information.[24]

Data Analysis: The resulting ssNMR spectra are analyzed to identify the chemical shift of the ¹³C-labeled carbonyl carbon, which is sensitive to its local chemical environment. Changes in the chemical shift upon drug treatment or in different mutant strains can provide insights into alterations in PG structure and cross-linking.

Mass Spectrometry Analysis

Objective: To identify and quantify the incorporation of D-Leucine-1-¹³C into specific muropeptides.

Rationale: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for analyzing the composition of peptidoglycan.[25][26][27][28][29] It allows for the precise identification of muropeptides containing the ¹³C-labeled D-Leucine.

Sample Preparation:

-

Peptidoglycan Digestion: Resuspend the purified peptidoglycan in a suitable buffer and digest it into soluble muropeptides using a muramidase, such as cellosyl or mutanolysin.

-

Reduction of Muropeptides: Reduce the muramidase-digested sample with sodium borohydride to prevent the anomerization of the MurNAc residue.

-

Desalting: Desalt the muropeptide mixture using a solid-phase extraction (SPE) cartridge.

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the complex mixture of muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mass Spectrometry Detection: Analyze the eluting muropeptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Tandem Mass Spectrometry (MS/MS): Fragment the ions corresponding to the ¹³C-labeled muropeptides to confirm the site of D-Leucine incorporation.

Data Analysis: The LC-MS data will show a characteristic isotopic pattern for muropeptides containing D-Leucine-1-¹³C, with a mass shift of +1 Da compared to the corresponding unlabeled muropeptide. By comparing the peak intensities of the labeled and unlabeled muropeptides, the percentage of D-Leucine incorporation can be accurately quantified.[9][30]

Caption: A streamlined workflow for studying peptidoglycan synthesis using D-Leucine-1-¹³C.

Data Presentation and Interpretation

The data obtained from ssNMR and MS experiments provide complementary information about the incorporation of D-Leucine-1-¹³C into the bacterial cell wall.

Table 1: Expected Mass Shifts in Muropeptides Containing D-Leucine-1-¹³C

| Muropeptide Species | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |

| Monomer (Tetrapeptide with D-Leu) | X | X + 1.00335 | +1.00335 |

| Dimer (3→3 cross-link with one D-Leu) | Y | Y + 1.00335 | +1.00335 |

| Dimer (3→3 cross-link with two D-Leu) | Z | Z + 2.0067 | +2.0067 |

Note: The exact masses (X, Y, Z) will depend on the specific muropeptide composition of the bacterial species under investigation.

The ssNMR data will provide insights into the local environment and conformation of the incorporated D-Leucine. For example, changes in the ¹³C chemical shift of the labeled carbonyl group can indicate alterations in hydrogen bonding or steric interactions within the PG matrix, which could be induced by antibiotic treatment or genetic modifications.

Conclusion and Future Perspectives

The use of D-Leucine-1-¹³C as a metabolic probe represents a significant advancement in our ability to study the intricate and dynamic process of bacterial cell wall synthesis and remodeling. This in-depth technical guide has provided a comprehensive framework, from the underlying scientific principles to detailed experimental protocols, for researchers to employ this powerful technique. The insights gained from these studies will be instrumental in understanding the fundamental biology of bacteria and in the rational design of novel antimicrobial agents that target the previously under-explored pathways of PG modification. As analytical technologies continue to evolve, the combination of stable isotope labeling with high-resolution structural and mass spectrometric techniques will undoubtedly continue to unravel the complexities of the bacterial cell wall, paving the way for the next generation of antibiotics.

References

-

Renault, M., et al. (2018). Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency. Journal of Structural Biology, 206(1), 66-72. [Link]

-

Kern, T., et al. (2010). Toward the Characterization of Peptidoglycan Structure and Protein−Peptidoglycan Interactions by Solid-State NMR Spectroscopy. Journal of the American Chemical Society, 132(31), 10911-10919. [Link]

-

Renault, M., et al. (2012). Cellular solid-state nuclear magnetic resonance spectroscopy. Proceedings of the National Academy of Sciences, 109(13), 4883-4888. [Link]

-

Schanda, P., et al. (2018). Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency. Journal of Structural Biology, 206(1), 66-72. [Link]

-

Merz, S., et al. (2001). Structure and Dynamics of a Peptidoglycan Monomer in Aqueous Solution Using NMR Spectroscopy and Simulated Annealing Calculations. Journal of the American Chemical Society, 123(47), 11805-11812. [Link]

-

Zapun, A., et al. (2013). Peptidoglycan Molecular Structure. Glycopedia. [Link]

-

Kuru, E., et al. (2012). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 7(12), 1995-2003. [Link]

-

Zheng, Y., et al. (2024). Development and Applications of D‐Amino Acid Derivatives‐based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie International Edition, 63(17), e202319400. [Link]

-

Lupoli, T. J., et al. (2011). Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan. Journal of the American Chemical Society, 133(42), 16992-16999. [Link]

-

Zheng, Y., et al. (2024). Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie International Edition, 63(17), e202319400. [Link]

-

Zheng, Y., et al. (2024). Overview of D‐Amino acid derivative‐based metabolic labeling of bacterial PG and its applications. ResearchGate. [Link]

-

Alvarez, L., et al. (2025). Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. bioRxiv. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Peters, K., et al. (2016). Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment. ACS Infectious Diseases, 2(10), 676-681. [Link]

-

Cegelski, L. (2015). Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR. Philosophical Transactions of the Royal Society B: Biological Sciences, 370(1679), 20150027. [Link]

-

Wang, T., et al. (2021). Solid-State NMR Investigations of Extracellular Matrixes and Cell Walls of Algae, Bacteria, Fungi, and Plants. Chemical Reviews, 121(23), 14197-14253. [Link]

-

Kuru, E., et al. (2012). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 7(12), 1995-2003. [Link]

-

Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745-2756. [Link]

-

Kim, S. J., et al. (2015). Nutrient-dependent structural changes in S. aureus peptidoglycan revealed by solid-state NMR spectroscopy. Proceedings of the National Academy of Sciences, 112(35), 10972-10977. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

University of Arizona Chemistry and Biochemistry. (n.d.). How to make an NMR sample. [Link]

-

Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745-2756. [Link]

-

Atze, H., et al. (2022). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. eLife, 11, e72810. [Link]

-

Chen, Y., et al. (2020). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 21(18), 6885. [Link]

-

Sun, Y., et al. (2020). LC-MS analysis results for total muropeptides from wild-type KJ and the mrdA mutant, KJΔmrdA. ResearchGate. [Link]

-

Atze, H., et al. (2021). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. bioRxiv. [Link]

-

Atze, H., et al. (2022). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. eLife, 11, e72810. [Link]

-

Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2). [Link]

-

Packiam, M., et al. (2015). Structural characterization of muropeptides from Chlamydia trachomatis peptidoglycan by mass spectrometry resolves “chlamydial anomaly”. Proceedings of the National Academy of Sciences, 112(45), 14040-14045. [Link]

-

Posto, A. L., et al. (2021). Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities. Journal of Visualized Experiments, (173), e62649. [Link]

-

Shekar, S. C., et al. (2020). A Three-Dimensional 13C-13C-13C Correlation Experiment for High-Resolution Analysis of Complex Carbohydrates Using Solid-State NMR. Journal of Magnetic Resonance, 319, 106815. [Link]

-

Atze, H., et al. (2022). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. eLife, 11, e72810. [Link]

-

Date, Y., et al. (2014). Solid-, Solution-, and Gas-state NMR Monitoring of 13 C-Cellulose Degradation in an Anaerobic Microbial Ecosystem. Scientific Reports, 4(1), 5283. [Link]

-

Hugonnet, J. E., et al. (2016). Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli. eLife, 5, e19469. [Link]

-

Colombo, L., et al. (2016). Extraction and Analysis of Peptidoglycan Cell Wall Precursors. Methods in Molecular Biology, 1440, 153-170. [Link]

-

Latka, A., et al. (2024). Molecular Docking of Endolysins for Studying Peptidoglycan Binding Mechanism. International Journal of Molecular Sciences, 25(22), 12345. [Link]

-

Lee, M., et al. (2019). L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. Journal of the American Chemical Society, 141(35), 13788-13792. [Link]

-

Cava, F., et al. (2011). L,D-transpeptidases incorporate non-canonical D-amino acids into tetrapeptides of V. cholerae PG. The EMBO Journal, 30(16), 3442-3453. [Link]

-

Atze, H., et al. (2021). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. bioRxiv. [Link]

-

Wikipedia. (2023). DD-Transpeptidase. [Link]

-

Alvarez, L., et al. (2024). PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS. Methods in Molecular Biology, 2706, 227-251. [Link]

-

Pazos, M., et al. (2022). A distinctive family of L,D-transpeptidases catalyzing L-Ala-mDAP crosslinks in Alpha- and Betaproteobacteria. Nature Communications, 13(1), 6393. [Link]

-

Lee, M., et al. (2019). L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. Journal of the American Chemical Society, 141(35), 13788-13792. [Link]

-

Wang, Q., et al. (2017). Study of the interactions between endolysin and bacterial peptidoglycan on S. aureus by dynamic force spectroscopy. Scientific Reports, 7(1), 1-9. [Link]

Sources

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Peptidoglycan Molecular Structure - Glycopedia [glycopedia.eu]

- 4. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A distinctive family of L,D-transpeptidases catalyzing L-Ala-mDAP crosslinks in Alpha- and Betaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 14. Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular solid-state nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. organomation.com [organomation.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. How to make an NMR sample [chem.ch.huji.ac.il]

- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 21. royalsocietypublishing.org [royalsocietypublishing.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. par.nsf.gov [par.nsf.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. biorxiv.org [biorxiv.org]

- 26. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs | eLife [elifesciences.org]

- 27. pnas.org [pnas.org]

- 28. Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. biorxiv.org [biorxiv.org]

Strategic Utilization of Carbon-13 Labeled D-Leucine in NMR Spectroscopy

Part 1: The Strategic Imperative

In the landscape of modern peptide therapeutics, the incorporation of D-amino acids is a critical strategy for enhancing proteolytic stability and inducing specific secondary structures (e.g.,

The utilization of

Core Advantages at a Glance[1][2][3]

| Feature | Technical Advantage | Impact on Drug Development |

| Isotopic Filtering | Eliminates background noise from natural abundance | Allows detection of nanomolar drug concentrations in serum/tissue lysates. |

| Methyl Dynamics | Methyl groups ( | Enables study of peptide drugs bound to large receptor targets (Methyl-TROSY effect). |

| Chiral Distinctness | D-Leu induces specific NOE (Nuclear Overhauser Effect) patterns distinct from L-Leu. | Unambiguous verification of stereochemistry and folding in synthetic peptides. |

| Metabolic Contrast | D-Leu is resistant to endogenous proteases. | Acts as a stable tracer to monitor peptide integrity over time.[1] |

Part 2: The Physics of Sensitivity (The Methyl Advantage)

To understand why

The Methyl Rotor Effect

Leucine side chains contain two methyl groups (

This rotation averages out the dipolar interactions that typically broaden NMR signals.

-

Result:

C-Methyl signals remain sharp and intense long after backbone amide signals have broadened into the baseline. -

Application: You can track a

C-D-Leu labeled peptide binding to a 100 kDa receptor, a feat impossible with backbone detection alone.

Diagram 1: The Methyl Relaxation Advantage

This diagram illustrates the physics of why Leucine methyls provide superior signal-to-noise ratios.

Caption: Comparison of relaxation pathways. Rapid internal rotation of D-Leu methyls preserves signal intensity (Green) compared to rigid backbone atoms (Red).

Part 3: Experimental Protocol (SPPS & NMR)

Objective: Synthesize a model antimicrobial peptide containing a single

Phase 1: Solid Phase Peptide Synthesis (SPPS)

Note: D-amino acids are prone to racemization if activated incorrectly. This protocol uses HATU/DIPEA with controlled activation times to maintain chiral purity.

Reagents:

-

Resin: Rink Amide MBHA (0.6 mmol/g loading).

-

Labeled AA: Fmoc-D-Leu-OH (

C-universal or -

Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow:

-

Resin Swelling: Swell 100 mg resin in DMF (Dimethylformamide) for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation (Critical Step):

-

Dissolve Fmoc-

C-D-Leu-OH (4 eq) and HATU (3.9 eq) in minimal DMF. -

Add DIPEA (8 eq) immediately before adding to resin.

-

Scientist's Note: Do not pre-activate for >2 minutes. Extended activation of D-amino acids increases the risk of racemization to the L-form.

-

-

Coupling: Shake at room temperature for 45 minutes.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Phase 2: NMR Acquisition Parameters

Instrument: 600 MHz (or higher) with CryoProbe.

| Parameter | Setting | Rationale |

| Pulse Sequence | Detects proton-carbon correlations directly. | |

| Spectral Width ( | 10–30 ppm (Aliased) | Focus only on the methyl region to save data points and time. |

| Relaxation Delay (d1) | 1.0 s | Methyls relax fast; shorter d1 allows faster scanning. |

| Temperature | 298 K (Standard) or 310 K (Physiological) | Match the biological assay conditions. |

Part 4: Applications & Data Analysis[2][4][5][6][7][8]

Structural Verification (Chiral Fingerprinting)

In an achiral solvent, D-Leu and L-Leu have identical chemical shifts. However, in a folded peptide, the magnetic environment differs.

-

Experiment:

NOESY + -

Analysis: Look for intra-residue NOEs.[2]

-

L-Leu: Strong

NOE (in -

D-Leu: Altered NOE patterns due to inverted stereocenter. The

C label allows you to filter the NOESY spectrum to only show interactions involving the D-Leu sidechain, removing all other spectral clutter.

-

Metabolic Stability Assays

Drug developers often need to prove that a D-amino acid substitution confers resistance to proteolysis.

-

Workflow: Incubate

C-D-Leu peptide in human serum. -

Readout: Monitor the

C-Methyl HSQC cross-peak over 24 hours.-

Intact Peptide: Peak remains at

. -

Degradation: Appearance of free D-Leucine peak (shifted due to pH/environment change) or loss of signal intensity if metabolized.

-

Advantage:[3] The

C filter renders the thousands of serum proteins invisible. Only your drug is seen.

-

Diagram 2: The Metabolic Stability Workflow

Visualizing the tracking of a therapeutic peptide in a biological matrix.

Caption: Workflow for determining metabolic stability. The

References

- Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

-

Tugarinov, V., & Kay, L. E. (2004). "An isotope labeling strategy for methyl-TROSY spectroscopy." Journal of Biomolecular NMR, 28(2), 165–172. (Foundational paper on Methyl-TROSY physics applicable to Leucine).

-

Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. (Authoritative review on SPPS protocols including D-amino acids).

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

Sources

Technical Guide: D-Leucine-1-13C as a High-Fidelity Probe for Chiral Recognition

Topic: Significance of carboxyl-labeled D-Leucine-1-13C in chiral recognition Content Type: Technical Whitepaper / Application Guide Audience: Senior Scientists, NMR Spectroscopists, Drug Discovery Leads

Executive Summary

In the precise realm of stereochemical analysis, the differentiation of enantiomers remains a critical bottleneck for peptide therapeutics and metabolic tracing. While High-Performance Liquid Chromatography (HPLC) is the standard for separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers superior structural insight into the mechanism of chiral recognition.

This guide details the strategic application of This compound (D-Leu-1-13C) as a specialized NMR probe. Unlike its L-isomer, the D-enantiomer functions as an orthogonal tracer in biological systems, resistant to rapid enzymatic degradation. The specific 1-13C carboxyl labeling provides a singular, high-sensitivity reporter signal (~175 ppm) that is exceptionally responsive to hydrogen bonding and ionic interactions within chiral environments. This document outlines the physicochemical basis, experimental protocols, and data interpretation frameworks for leveraging this molecule in chiral solvating agent (CSA) validation and enantiomeric excess (

Part 1: The Physicochemical Basis

Why D-Leucine? (The Orthogonal Probe)

In a biosphere dominated by L-amino acids, D-Leucine acts as a "silent" observer in metabolic pathways but a "loud" reporter in chiral analysis.

-

Metabolic Stability: D-Leu is resistant to standard proteases, making it an ideal internal standard for long-duration stability studies in serum or cell lysates.

-

Steric Bulk: The isobutyl side chain of Leucine provides significant steric hindrance. In chiral recognition, this bulk locks the molecule into specific conformations within a Chiral Solvating Agent (CSA) or Chiral Stationary Phase (CSP), maximizing the diastereomeric discrimination.

Why Carboxyl-1-13C Labeling? (The Reporter)

The choice of the C-1 (carboxyl) label over the side-chain methyls is deliberate and mechanistic:

-

Sensitivity to Environment: The carbonyl carbon is the primary site for hydrogen bond acceptance and ionic pairing. When D-Leu binds to a chiral selector (e.g., a macrocycle or Pirkle reagent), the electron density at C-1 is perturbed.

-

Chemical Shift Anisotropy: The carbonyl signal appears in a distinct region (170–180 ppm), far removed from the aliphatic "noise" of solvents or complex matrices.

-

No Background Interference: Natural abundance

C is only 1.1%.[1][2] A 99% enriched label provides a signal enhancement of ~90-fold, allowing for micro-molar detection limits.

Part 2: Mechanism of Chiral Recognition

The core principle of NMR chiral recognition is the conversion of enantiomers (which have identical NMR spectra in achiral environments) into diastereomers (which have distinct spectra) via interaction with a Chiral Selector.

The Diastereomeric Complex

When D-Leu-1-13C interacts with a chiral selector (S), two transient complexes are formed if the analyte is racemic:

-

(S)-Selector : (D)-Leu (The target complex)

-

(S)-Selector : (L)-Leu (The competing complex)

Because these complexes are diastereomeric, the magnetic shielding around the

Visualization: Interaction Pathway

Figure 1: Mechanistic pathway of chiral recognition. The this compound forms a transient complex with the selector, resulting in a split signal (non-equivalence) if the L-enantiomer is also present.

Part 3: Experimental Workflow (SOP)

Materials

-

Analyte: this compound (99 atom %

C). -

Chiral Solvating Agent (CSA): e.g., (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or a chiral macrocycle.

-

Solvent:

(preferred for H-bonding CSAs) or -

Instrument: 400 MHz NMR or higher (100 MHz for

C).

Protocol Steps

| Step | Action | Critical Parameter |

| 1. Baseline Scan | Dissolve 5 mg D-Leu-1-13C in 0.6 mL solvent. Acquire | Confirm singlet at ~175 ppm. This is |

| 2. Titration | Add CSA to the NMR tube in 0.5 equivalent increments (0.5:1 to 5:1 ratio). | Monitor solubility; precipitation invalidates the shift. |

| 3. Acquisition | Run | Scans: 64–128 (sufficient due to labeling). Relaxation Delay (d1): >5s (carboxyls relax slowly). |

| 4. Analysis | Measure chemical shift ( | Calculate induced shift: |

Workflow Diagram

Figure 2: Operational workflow for determining chiral recognition efficiency using D-Leu-1-13C.

Part 4: Data Interpretation & Applications

Calculating Chemical Shift Non-Equivalence ( )

The "success" of a chiral recognition experiment is measured by the magnitude of the peak splitting.

-

< 0.05 ppm: Poor recognition. Difficult to integrate.

-

> 0.20 ppm: Excellent recognition. Baseline separation allows for precise integration.

Application: Racemization Monitoring in Peptide Synthesis

When synthesizing therapeutic peptides containing L-Leucine, racemization (conversion to D-Leu) is a critical quality attribute.

-

Method: Spike the reaction mixture with D-Leu-1-13C as a reference standard.

-

Observation: If the synthesis conditions cause racemization of the native L-Leu, the resulting peptide mixture will show complex splitting patterns. The labeled D-Leu acts as a "beacon," identifying the exact chemical shift of the D-isomer within the peptide sequence.

Application: Metabolic Flux Analysis

In metabolic studies, D-amino acids are often assumed to be inert.

-

Experiment: Feed cell cultures with D-Leu-1-13C.

-

Readout: Analyze media supernatant over 24 hours.

-

Result: Stability of the 175 ppm signal confirms lack of degradation. Appearance of new peaks (e.g., at 180 ppm) would indicate unexpected racemase activity (conversion to L-Leu and subsequent metabolism).

References

-

Spisni, A., et al. (1989). Chiral Recognition of Amino Acid Derivatives: An NMR Investigation of the Selector and the Diastereomeric Complexes. Journal of Organic Chemistry.[9]

-

Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[2][9][11][12] Wiley Online Library.

-

Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews.

-

Seco, J. M., et al. (2004). Assignment of the Absolute Configuration of Alcohols, Amines and Carboxylic Acids by NMR. Chemical Reviews.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 4. Determination of (13)C natural abundance of amino acid enantiomers in soil: methodological considerations and first results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Utilization of 13C-Labeled Amino Acids to Probe the α-helical Local Secondary Structure of a Membrane Peptide Using Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Strategic Incorporation of D-Leucine-1-13C via Solid-Phase Peptide Synthesis

Abstract

This comprehensive guide provides a detailed protocol and foundational principles for the successful incorporation of the isotopically labeled, non-proteinogenic amino acid D-Leucine-1-13C into a target peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of peptides for advanced analytical applications, such as NMR-based structural studies, metabolic flux analysis, and as internal standards for mass spectrometry. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Significance of Isotopic and Chiral Labeling

The precise introduction of stable isotopes, such as Carbon-13 (¹³C), into peptide frameworks is a powerful tool in modern biochemical and pharmaceutical research.[1][2] ¹³C-labeled peptides serve as invaluable probes for Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate detailed solution structures and molecular interactions.[2] They are also critical as internal standards for quantitative mass spectrometry (MS) in proteomics and pharmacokinetic studies, allowing for highly accurate measurements of peptide and protein abundance.[2][3]

Furthermore, the incorporation of D-amino acids offers significant advantages in drug design. Peptides constructed from D-amino acids are significantly more resistant to enzymatic degradation by proteases in the body, which typically recognize L-amino acids.[4] This increased stability can lead to a longer biological half-life and improved therapeutic potential.[4] The use of D-Leucine-1-¹³C, therefore, combines the benefits of enhanced stability with a spectroscopic tag for detailed analytical characterization.

This application note will detail the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy, which has become the predominant methodology for SPPS due to its milder deprotection conditions compared to the older Boc-based methods.[5][6]

Foundational Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS, a revolutionary technique developed by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[5][6] This approach simplifies the synthesis process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[7]

The core SPPS cycle consists of four main stages:

-

Resin Preparation & Swelling: The solid support is prepared and swelled in a suitable solvent to ensure optimal accessibility of the reactive sites within the polymer matrix.[5][6]

-

Nα-Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically with a solution of piperidine in DMF, to expose a free amine for the next coupling reaction.[6][8]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid (in this case, Fmoc-D-Leucine-1-¹³C-OH) is activated and coupled to the newly exposed amine, forming a new peptide bond.[5][9]

-

Washing: The resin is thoroughly washed to remove any unreacted reagents and soluble by-products before initiating the next cycle.[7]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[9][10]

Experimental Workflow: Synthesis of a Model Peptide Containing D-Leucine-1-¹³C

This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Ala-Gly-D-Leu(¹³C) -Phe) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents

| Reagent | Grade | Supplier |

| Rink Amide Resin (100-200 mesh) | Synthesis Grade | Standard Supplier |

| Fmoc-L-Phenylalanine-OH | Synthesis Grade | Standard Supplier |

| Fmoc-D-Leucine-1-¹³C-OH | >98% Isotopic Purity | Specialist Supplier |

| Fmoc-L-Glycine-OH | Synthesis Grade | Standard Supplier |

| Fmoc-L-Alanine-OH | Synthesis Grade | Standard Supplier |

| Fmoc-L-Tyrosine(tBu)-OH | Synthesis Grade | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Amine-free, Peptide Synthesis Grade | Standard Supplier |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier |

| Piperidine | ACS Grade | Standard Supplier |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |

| Oxyma Pure | Synthesis Grade | Standard Supplier |

| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |

| Diethyl ether | Anhydrous | Standard Supplier |

SPPS Workflow Diagram

Caption: Workflow for the solid-phase synthesis of a ¹³C-labeled peptide.

Step-by-Step Protocol

PART A: Peptide Chain Elongation

-

Resin Swelling:

-

Place the Rink Amide resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature.[5][6] This step is crucial for ensuring that the reactive sites within the resin beads are accessible to reagents.[5]

-

Drain the DMF.

-

-

Initial Fmoc Deprotection:

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes to ensure complete removal of the Fmoc group.[11]

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

-

-

First Amino Acid Coupling (Fmoc-L-Phe-OH):

-

In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF. Pre-activation for 5-10 minutes is often beneficial.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

To monitor the reaction completion, a Kaiser test (Ninhydrin test) can be performed on a small sample of resin beads. A negative test (beads remain colorless) indicates a complete coupling.

-

Drain the coupling solution and wash the resin as described in step 2.

-

-

Subsequent Amino Acid Couplings (including Fmoc-D-Leucine-1-¹³C-OH):

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence (Gly, then D-Leu(¹³C) , then Ala, then Tyr(tBu)).

-

Causality Note on D-Amino Acid Incorporation: D-amino acids can sometimes exhibit slower coupling kinetics due to steric hindrance.[12] The use of a carbodiimide activator like DIC in combination with an additive such as Oxyma Pure is a robust choice for minimizing racemization and ensuring efficient coupling. For particularly difficult couplings, stronger activating agents like HATU or HCTU could be considered, although they may increase the risk of side reactions.[13] The ¹³C at the carbonyl position does not significantly alter the reactivity of the amino acid.

-

PART B: Cleavage, Deprotection, and Purification

-

Final Fmoc Deprotection and Washing:

-

After the final amino acid (Fmoc-L-Tyr(tBu)-OH) has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

Wash the resin-bound peptide extensively with DMF, followed by DCM, and finally methanol to shrink the resin.

-

Dry the resin thoroughly under a high vacuum for at least 4 hours.

-

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% Water, and 2.5% TIS .[11] TIS acts as a scavenger to prevent side reactions with reactive cations generated during the cleavage of protecting groups, particularly for residues like Tyrosine.

-

Add the cleavage cocktail to the dried resin (approx. 10 mL/g of resin) and agitate at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

-

Peptide Precipitation and Isolation:

-

Concentrate the TFA filtrate slightly under a gentle stream of nitrogen.

-

Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution). The peptide will precipitate as a white solid.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

-

After the final wash, dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[10][14] A C18 column is typically used with a gradient of water/acetonitrile containing 0.1% TFA.[14]

-

Collect the fractions corresponding to the main peak.

-

Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrum should show a peak corresponding to the calculated molecular weight of the peptide, including the +1 mass shift from the ¹³C isotope in the D-Leucine residue.[15][16]

-

Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

-

Self-Validating Systems and Quality Control

-

Kaiser Test: As mentioned, this colorimetric test should be used after each coupling step to ensure the reaction has gone to completion. A positive result (blue beads) indicates free amines and an incomplete reaction, necessitating a recoupling step.

-

Mass Spectrometry: Analysis of the final product by LC-MS is non-negotiable. It provides definitive confirmation of the peptide's identity (correct mass, including the isotopic label) and an accurate assessment of its purity.[14] The expected mass increase for the incorporation of one D-Leucine-1-¹³C is +1 Da compared to the unlabeled analogue.

Conclusion

This protocol provides a robust framework for the synthesis of peptides containing the specialized building block D-Leucine-1-¹³C. By understanding the rationale behind each step—from the necessity of resin swelling to the choice of coupling reagents for sterically demanding residues and the role of scavengers in cleavage—researchers can confidently and reproducibly synthesize high-quality labeled peptides. These custom peptides are essential tools for advancing our understanding of protein structure, function, and metabolism.

References

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. (2023). BioVera. Retrieved from [Link]

-

Beyer, A., & Roth, H. J. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3169-3177. Retrieved from [Link]

-

Synthetic Peptide Analysis | Purification, Characterization & Monitoring. (n.d.). Waters Corporation. Retrieved from [Link]

-